4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine CAS 135948-75-3 properties
4-Chloro-6-(1H-1,2,4-triazol-1-YL)pyrimidine CAS 135948-75-3 properties
An In-Depth Technical Guide to 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 135948-75-3)
Executive Summary
4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a reactive chloropyrimidine core linked to a metabolically stable 1,2,4-triazole moiety, positions it as a highly versatile intermediate for the synthesis of novel therapeutic agents. The chlorine atom serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of diverse functional groups to explore structure-activity relationships (SAR). The 1,2,4-triazole ring is a well-established pharmacophore known for its ability to engage in biological interactions through hydrogen bonding and its contribution to the overall physicochemical profile of a molecule.[1] This guide provides a comprehensive overview of the compound's properties, a validated synthesis protocol, its reactivity, potential applications in drug discovery, and essential safety guidelines.
Physicochemical and Structural Properties
The unique arrangement of the pyrimidine and triazole rings governs the compound's chemical behavior. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack, which is the cornerstone of its utility as a synthetic intermediate.
Compound Identification and Properties
| Property | Value | Source |
| CAS Number | 135948-75-3 | [2] |
| Molecular Formula | C₆H₄ClN₅ | [2] |
| Molecular Weight | 181.58 g/mol | Calculated |
| Predicted Boiling Point | 394.3 ± 52.0 °C | [2] |
| Physical State | Solid at room temperature (inferred) | [3] |
Expected Spectral Characteristics
While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectral features essential for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to be distinct. Protons on the pyrimidine ring will appear as singlets or doublets in the aromatic region, typically downfield due to the electron-withdrawing effects of the ring nitrogens. The two protons on the 1,2,4-triazole ring will also present as distinct singlets in the aromatic region.
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¹³C NMR: The carbon spectrum will show six unique signals corresponding to the carbons of the pyrimidine and triazole rings. The carbon atom bonded to the chlorine (C4) will be significantly deshielded.
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Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom. The molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with an intensity approximately one-third of the M⁺ peak, confirming the presence of chlorine.
Synthesis and Reactivity
The synthesis of 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine is rooted in the principles of nucleophilic aromatic substitution (SₙAr) on an electron-deficient heterocyclic system. Chlorinated pyrimidines are well-established precursors for creating a wide array of functionalized derivatives for both pharmaceutical and agricultural applications.[4][5]
Recommended Synthetic Protocol
The most logical and field-proven approach involves the reaction of commercially available 4,6-dichloropyrimidine with 1H-1,2,4-triazole. The selectivity of the reaction (monosubstitution versus disubstitution) is controlled by stoichiometry and reaction conditions.
Reaction: 4,6-Dichloropyrimidine + 1H-1,2,4-Triazole → 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Step-by-Step Methodology:
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Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-1,2,4-triazole (1.0 equivalent) and a suitable base such as potassium carbonate (K₂CO₃, 1.5 equivalents) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
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Causality: A base is required to deprotonate the triazole, generating a more potent nucleophile (the triazolide anion). A polar aprotic solvent is chosen because it effectively solvates the cation of the base without interfering with the nucleophile.
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Addition of Pyrimidine: Slowly add a solution of 4,6-dichloropyrimidine (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
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Causality: Using a slight excess of the dichloropyrimidine can be avoided to minimize the formation of the disubstituted product. A slow addition helps to control any potential exotherm.
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Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Workup and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice water. This will precipitate the crude product.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via SₙAr.
Reactivity Profile
The primary site of reactivity is the C4 carbon, where the chlorine atom can be displaced by a variety of nucleophiles. This allows for the molecule to be used as a scaffold, introducing amines, thiols, alcohols, and other functional groups to build libraries of compounds for biological screening. This reactivity makes it a valuable building block in both pharmaceutical and agrochemical research.[6]
Applications in Drug Discovery
The fusion of the pyrimidine and 1,2,4-triazole heterocycles creates a "privileged scaffold".[1] Such scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The 1,2,4-triazole moiety is found in numerous clinically approved drugs, including antifungals (fluconazole) and antivirals, highlighting its acceptance as a biocompatible and effective pharmacophore.[1]
Role as a Versatile Pharmaceutical Intermediate
This compound is a key intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other agents targeting diseases like cancer and inflammation.[6] The pyrimidine core mimics the purine bases of DNA and ATP, allowing it to function as a "hinge-binder" in the ATP-binding pocket of many kinases. The triazole group can form crucial hydrogen bonds, while the displaceable chlorine allows for the attachment of a "solubility tail" or a group that targets a specific sub-pocket of the enzyme.
Logical Workflow for Drug Development
The use of 4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine in a drug discovery program follows a logical, multi-step process.
Caption: Drug discovery workflow using the title intermediate.
This workflow demonstrates the compound's central role. It acts as the foundational scaffold upon which a library of diverse analogs is built. These analogs are then screened against a biological target (e.g., a protein kinase). Active compounds, or "hits," are identified and then systematically modified in the lead optimization phase to improve potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), ultimately leading to a drug candidate.
Safety, Handling, and Storage
Hazard Profile (Inferred)
| Hazard Class | Precautionary Statement | Basis |
| Acute Toxicity, Oral | Harmful if swallowed. | Based on related chloro-pyrimidines and triazoles.[3][10] |
| Skin Irritation | Causes skin irritation. | Common for chlorinated organic compounds.[3] |
| Eye Irritation | Causes serious eye irritation. | Common for nitrogenous heterocyclic compounds.[7][11] |
| Respiratory Irritation | May cause respiratory irritation. | Dusts from solid organic compounds can be irritants.[10] |
Handling and Personal Protective Equipment (PPE)
Safe handling is paramount to minimize exposure risk.
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[12]
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Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Avoid contact with skin, eyes, and clothing.[8][11]
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Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.
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Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents and strong acids.[7]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[12]
Conclusion
4-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis, predictable reactivity, and the pharmacologically relevant nature of its heterocyclic core make it an ideal starting point for the development of novel small-molecule therapeutics. Researchers and drug development professionals can leverage its properties to efficiently generate and optimize compound libraries, accelerating the path from initial concept to viable drug candidates. Adherence to strict safety protocols is essential when handling this and related chemical entities.
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